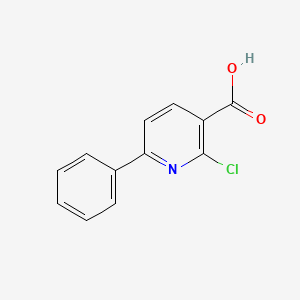

2-Chloro-6-phenylnicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-phenylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-11-9(12(15)16)6-7-10(14-11)8-4-2-1-3-5-8/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWAGNKLAHEMRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00498822 | |

| Record name | 2-Chloro-6-phenylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69750-01-2 | |

| Record name | 2-Chloro-6-phenylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 2 Chloro 6 Phenylnicotinic Acid

Precursor-Based Synthesis and Chemical Transformations

The synthesis of 2-chloro-6-phenylnicotinic acid often commences from readily available precursors, which undergo a series of chemical transformations. These transformations typically involve the derivatization of substituted nicotinic acids or the utilization of phenyl-substituted pyridine (B92270) intermediates.

Derivatization from Substituted Nicotinic Acids

One common pathway to this compound involves the derivatization of nicotinic acid itself. A historical method involves the N-oxidation of nicotinic acid using hydrogen peroxide, followed by chlorination with phosphorus oxychloride in the presence of triethylamine. google.com Another approach starts with 2-hydroxynicotinic acid, which can be converted to 2-chloronicotinic acid by refluxing with phosphorus oxychloride. google.com This 2-chloronicotinic acid can then serve as a precursor for further derivatization, such as the introduction of a phenyl group at the 6-position. researchgate.netresearchgate.net

Additionally, 2-chloronicotinic acid can be synthesized through a one-step oxidation method from 2-chloro-3-alkyl pyridine or 2-chloro-3-olefin pyridine using ozone as an oxidant and acetate (B1210297) as a catalyst. google.com This method is noted for its simplicity and use of readily available materials. google.com

Utilization of Phenyl-Substituted Pyridine Intermediates

An alternative strategy involves the use of pre-existing phenyl-substituted pyridine intermediates. For instance, 2-amino-3-methylpyridine (B33374) can be used as a starting material. google.com This compound undergoes diazotization followed by a Sandmeyer reaction to introduce a halogen at the 2-position. google.com The subsequent oxidation of the methyl group at the 3-position yields the desired nicotinic acid derivative. google.com

Another method involves the cyclization of long-chain compounds. researchgate.net For example, 3-dimethylaminoacrolein (B57599) and ethyl cyanoacetate (B8463686) can be used to synthesize 2,4-pentadienoicacid-2-cyano-5-dimethylaminoethylester, which is then cyclized using HCl gas to form ethyl 2-chloronicotinate. researchgate.net Hydrolysis of this ester yields 2-chloronicotinic acid. researchgate.net

Catalytic Coupling Reactions for C-C Bond Formation

The introduction of the phenyl group at the 6-position of the pyridine ring is a critical step in the synthesis of this compound. This is often achieved through catalytic coupling reactions that facilitate the formation of a carbon-carbon (C-C) bond between the pyridine core and a phenyl group.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds. nih.gov This reaction typically involves the coupling of an organoboron compound (like a phenylboronic acid) with an organic halide (such as a chlorinated pyridine derivative) in the presence of a palladium catalyst and a base. nih.govresearchgate.net

A specific application of this method is the regioselective Suzuki coupling of 2,6-dichloronicotinamide (B1632291) with aryl boronic acids to produce 2-aryl-6-chloronicotinamides. researchgate.net The use of the air-stable palladium catalyst PXPd2 in methanol (B129727) with potassium carbonate as the base has been shown to provide good regioselectivity and short reaction times. researchgate.net The general mechanism for the Suzuki-Miyaura reaction involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the cross-coupled product and regenerate the catalyst. researchgate.net The use of bulky, electron-rich phosphine (B1218219) ligands is often crucial for the success of these reactions, particularly with less reactive chloro-heterocycles. researchgate.netnih.gov

Table 1: Key Parameters in Palladium-Catalyzed Suzuki-Miyaura Coupling

| Parameter | Description | Significance |

| Catalyst | Typically a Palladium(0) complex, often with phosphine ligands (e.g., PXPd2, Pd(PPh3)4). researchgate.netresearchgate.net | The choice of catalyst and ligand significantly influences reaction efficiency, regioselectivity, and the range of applicable substrates. researchgate.netresearchgate.net |

| Substrates | A chlorinated pyridine derivative and a phenylboronic acid. researchgate.net | The nature of the substituents on both coupling partners can affect the reaction rate and yield. |

| Base | Commonly used bases include potassium carbonate (K2CO3). researchgate.net | The base is essential for the transmetalation step of the catalytic cycle. |

| Solvent | Methanol is an effective solvent for certain catalyst systems. researchgate.net | The solvent can influence the solubility of reactants and the stability of the catalyst. |

Alternative Metal-Mediated Coupling Strategies

While palladium catalysis is prevalent, other metal-mediated coupling strategies can also be employed for the synthesis of biaryl compounds. Although specific examples for the direct synthesis of this compound are less commonly reported in the provided context, the principles of cross-coupling can be extended to other transition metals. These alternative strategies might offer advantages in terms of cost, reactivity, or functional group tolerance.

Halogenation and Dehalogenation Techniques in Synthesis

Halogenation and dehalogenation are fundamental transformations in the synthesis of halogenated organic compounds like this compound.

Halogenation, the introduction of a halogen atom, is a key step in preparing the necessary chlorinated pyridine precursors. nih.gov As mentioned earlier, phosphorus oxychloride is a common reagent for converting hydroxy-pyridines to chloro-pyridines. google.com Enzymatic halogenation has also been explored, offering high regiospecificity. nih.gov For instance, certain enzymes can selectively halogenate specific positions on aromatic rings. nih.gov

Dehalogenation, the removal of a halogen atom, can also be a strategic step. While not directly involved in the final structure of this compound, it can be used to selectively remove a halogen from a di- or poly-halogenated intermediate. This allows for the synthesis of specific isomers that might be difficult to obtain otherwise. Both chemical and biological methods for dehalogenation exist, with enzymatic dehalogenation being a subject of research for its potential in environmentally friendly processes. nih.gov

Direct Chlorination Protocols

A primary and straightforward method for the synthesis of this compound involves the direct chlorination of its corresponding 2-hydroxy precursor, 2-hydroxy-6-phenylnicotinic acid. This transformation is typically accomplished using strong chlorinating agents.

One of the most common reagents for this type of transformation is phosphorus oxychloride (POCl₃). The reaction generally involves heating the 2-hydroxynicotinic acid derivative with an excess of phosphorus oxychloride. This process converts the hydroxyl group into a chloro group. A similar methodology has been successfully applied to the synthesis of 2-chloro-6-methylnicotinic acid, where 2-hydroxy-6-methyl-nicotinic acid was heated with phosphorus oxychloride at 125°C for two hours, yielding the desired product in 72% yield after purification. prepchem.com A patent for the preparation of carboxylic acid chlorides of aromatic nitrogen-containing heterocycles also describes the use of phosphorus pentachloride in phosphorus oxychloride for the chlorination of hydroxypicolinic acid, which further supports this general approach. google.com

The reaction can be summarized as follows:

Reaction Scheme: Direct Chlorination

| Reactant | Reagent | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| 2-hydroxy-6-methyl-nicotinic acid | Phosphorus oxychloride | 125 | 2 | 72 |

| 6-hydroxypicolinic acid | Phosphorus pentachloride/Phosphorus oxychloride | 90 | 12 | 94.8 (for the acid chloride) |

Table 1: Reaction conditions for the direct chlorination of hydroxypyridine derivatives.

It is important to note that the conditions, such as temperature and reaction time, may need to be optimized for the specific substrate, 2-hydroxy-6-phenylnicotinic acid, to achieve the highest possible yield and purity.

Selective Dechlorination of Polychlorinated Precursors

An alternative synthetic route to this compound is the selective dechlorination of a polychlorinated precursor. This method is particularly useful if a polychlorinated starting material is more readily available. The key challenge in this approach is to achieve the selective removal of a chlorine atom from a specific position on the pyridine ring while leaving the desired chloro-substituent intact.

Catalytic hydrogenation is a common method for the dechlorination of chlorinated aromatic compounds. The selectivity of this reaction can be controlled by the choice of catalyst, solvent, and reaction conditions. For instance, the selective hydrodechlorination of dichloroacetic acid to monochloroacetic acid has been achieved using a Pd/C catalyst. gychbjb.com The study highlighted that the catalyst's performance, including its activity and selectivity, was highly dependent on the preparation conditions, such as the palladium loading and impregnation temperature. gychbjb.com

| Precursor Compound | Reagent/Catalyst | Key Conditions | Product |

| Dichloroacetic acid | Pd/C | Fixed bed reactor, optimized Pd loading | Monochloroacetic acid |

| Chlorinated Pyridine | Zinc | Phase transfer catalyst, aqueous base | Dechlorinated Pyridine |

Table 2: Examples of selective dechlorination reactions.

Zinc-Mediated Reduction Approaches

Zinc metal, often in the form of a zinc-copper couple, is a well-established reagent for the reductive dehalogenation of organic halides, including those on aromatic rings. This approach offers a valuable alternative for the synthesis of this compound, potentially from a di- or polychlorinated precursor.

The zinc-copper couple, prepared by treating zinc dust with a copper(II) sulfate (B86663) solution, is an activated form of zinc that can effectively mediate the reduction of carbon-halogen bonds. The reaction is typically carried out in a protic solvent, such as an alcohol, which serves as the proton source for the replacement of the halogen atom. The synergistic effect of copper in these reductions has been noted to enhance the rate of dechlorination. nih.gov

A general representation of this reductive dechlorination is:

Reaction Scheme: Zinc-Mediated Dechlorination

(where Ar represents the substituted pyridine ring)

While a specific application of this method for the synthesis of this compound is not detailed in the available literature, the general utility of zinc-mediated reductions for dehalogenating chlorinated pyridines is well-documented. For instance, a process for dechlorinating chlorinated pyridine compounds using zinc in the presence of a phase transfer catalyst and an aqueous base has been patented. google.com

| Substrate Type | Reducing Agent | Key Features |

| Chlorinated Pyridines | Zinc | Can be used with a phase transfer catalyst |

| Carbon Tetrachloride | Fe(II)/Goethite/Cu(II) | Synergistic effect of copper enhances reaction rate |

Table 3: Zinc-mediated and related reduction methods for dehalogenation.

Multi-Step Synthetic Pathways and Process Optimization

A potential multi-step pathway to this compound could involve the initial synthesis of a substituted pyridine ring, followed by functional group interconversions. For example, a 2-chloro-3-alkylpyridine can be oxidized to 2-chloronicotinic acid using ozone in the presence of a catalyst. google.com This suggests that a similar oxidation of a 2-chloro-6-phenyl-3-alkylpyridine could be a viable route.

Process optimization in multi-step syntheses often focuses on several key parameters:

Reaction Conditions: Temperature, pressure, reaction time, and mixing efficiency for each step are optimized to improve yield and minimize side reactions.

Reagent and Catalyst Selection: Choosing cost-effective and efficient reagents and catalysts is critical. For instance, in a multi-step flow synthesis, the amount of catalyst and the flow rates of reactants are key variables for optimization. nih.gov

Solvent Choice: The selection of appropriate solvents can impact reaction rates, product solubility, and the ease of purification. Green solvents are increasingly favored to reduce the environmental impact. nih.gov

Work-up and Purification: Developing efficient and scalable purification methods, such as crystallization or extraction, is essential for obtaining the final product with the desired purity.

Continuous Flow Chemistry: Modern approaches, such as telescoped continuous flow processes, can offer significant advantages over traditional batch processing. nih.gov These methods can improve safety, reduce waste, and allow for automated optimization of reaction conditions. nih.gov

An example of process optimization in a multi-step synthesis involved the continuous flow synthesis of a pharmaceutical. nih.gov In this study, a Bayesian optimization algorithm was used to remotely control and optimize a two-step process, leading to improved yield and reduced waste. nih.gov While not specific to this compound, this research highlights the powerful tools available for optimizing complex synthetic sequences.

| Optimization Parameter | Considerations |

| Temperature | Balancing reaction rate with the potential for side reactions and decomposition. |

| Catalyst Loading | Minimizing cost while maintaining a high reaction rate and selectivity. |

| Flow Rate | In continuous processes, this controls residence time and reactant stoichiometry. |

| Solvent | Impact on solubility, reaction kinetics, and environmental footprint. |

Table 4: Key parameters for process optimization in multi-step synthesis.

Chemical Reactivity and Transformative Studies of 2 Chloro 6 Phenylnicotinic Acid

Nucleophilic Substitution Reactions at the Pyridine (B92270) Ring

The pyridine ring in 2-chloro-6-phenylnicotinic acid is electron-deficient, a characteristic that is further amplified by the electron-withdrawing nature of the chlorine atom and the carboxylic acid group. This electronic profile makes the carbon atom attached to the chlorine susceptible to nucleophilic attack.

Replacement of the Chlorine Atom with Heteroatom Nucleophiles

The chlorine atom at the 2-position of the pyridine ring is a suitable leaving group and can be displaced by a variety of heteroatom nucleophiles. This type of reaction is a cornerstone of pyridine chemistry, allowing for the introduction of diverse functionalities. For instance, in analogous compounds such as 2-chloronicotinic acid, the chlorine atom can be readily substituted by nucleophiles like morpholine. researchgate.net This reaction typically proceeds under thermal conditions, often with the addition of a base to neutralize the hydrogen chloride formed as a byproduct.

Similarly, reactions with other nitrogen-based nucleophiles, such as primary and secondary amines, are expected to yield the corresponding 2-amino-6-phenylnicotinic acid derivatives. Oxygen-based nucleophiles, like alkoxides, can be employed to introduce alkoxy groups, while sulfur-based nucleophiles, such as thiols, can be used to form thioethers. The general scheme for such substitutions is presented below:

Table 1: Examples of Nucleophilic Substitution on the Pyridine Ring

| Nucleophile (Nu-H) | Product |

| R-NH₂ (Primary Amine) | 2-(Alkylamino)-6-phenylnicotinic acid |

| R₂-NH (Secondary Amine) | 2-(Dialkylamino)-6-phenylnicotinic acid |

| R-OH (Alcohol) | 2-Alkoxy-6-phenylnicotinic acid |

| R-SH (Thiol) | 2-(Alkylthio)-6-phenylnicotinic acid |

Regioselectivity and Stereoselectivity Considerations

In the context of this compound, the primary site of nucleophilic attack is regioselectively directed at the C2 position, where the chlorine atom is located. This is due to the combined activating effect of the ring nitrogen and the carboxylic acid group, which stabilize the Meisenheimer-like intermediate formed during the substitution process. The phenyl group at the C6 position does not significantly interfere with this regioselectivity.

Stereoselectivity is not a factor in these substitution reactions unless the incoming nucleophile or the resulting product contains a chiral center. The pyridine ring itself is planar, and the substitution occurs at an sp²-hybridized carbon, leading to a product that retains the planarity of the aromatic system.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle that can undergo a range of transformations, including esterification, amidation, conversion to an acid halide, and reduction.

Esterification and Amidation Processes

Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst. This classic transformation, known as Fischer esterification, is an equilibrium process. To drive the reaction towards the ester product, it is common to use the alcohol as the solvent or to remove the water formed during the reaction. For a closely related compound, 2-chloro-6-methylnicotinic acid, esterification has been successfully achieved by first converting the carboxylic acid to the acid chloride and then reacting it with an alcohol. google.com

Amidation: The formation of amides from this compound can be accomplished by reacting it with a primary or secondary amine. This transformation typically requires the use of a coupling agent to activate the carboxylic acid. A variety of modern coupling agents can be employed for this purpose, facilitating the formation of the amide bond under mild conditions. nih.gov

Table 2: Esterification and Amidation of this compound

| Reagent | Product Type |

| R-OH, H⁺ | Ester |

| R-NH₂, Coupling Agent | Amide |

Acid Halide Formation and Subsequent Derivatizations

The carboxylic acid can be converted into a more reactive acyl halide, typically an acyl chloride, by treatment with a suitable halogenating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-chloro-6-phenylnicotinoyl chloride is a highly reactive intermediate that can readily undergo reaction with a wide range of nucleophiles. For example, it can react with alcohols to form esters, with amines to form amides, and even with carboxylates to form anhydrides, often in high yields.

A procedure for the formation of the methyl ester of the analogous 2-chloro-6-methylnicotinic acid involves refluxing with thionyl chloride in benzene, followed by the addition of methanol (B129727). google.com

Reductive Transformations of the Carboxyl Group

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation typically requires the use of strong reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The choice of reducing agent is crucial to avoid the undesired reduction of other functional groups present in the molecule, such as the pyridine ring or the chloro-substituent.

For instance, the reduction of the analogous 2-chloro-6-methylnicotinic acid methyl ester to 6-methylnicotinic acid methyl ester has been achieved using zinc powder in a mixture of formic acid and acetic acid, which selectively removes the chlorine atom. google.com A different approach, using catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst, also results in the dechlorination of 2-chloro-6-methylnicotinic acid. google.com The reduction of the carboxylic acid itself to an alcohol would require different conditions.

Phenyl Group Functionalization and Coupling Chemistry of this compound

The presence of a phenyl group attached to the pyridine core of this compound opens up a wide array of possibilities for further molecular elaboration. This section delves into the chemical reactivity of this phenyl substituent, focusing on its potential for electrophilic aromatic substitution and its utility in various cross-coupling reactions.

Electrophilic Aromatic Substitution Potentials

The phenyl ring in this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. acs.orgpearson.com The substitution pattern on the phenyl ring is dictated by the electronic nature of the substituent already present, in this case, the 2-chloro-3-carboxypyridin-6-yl group.

The pyridine ring, being an electron-withdrawing group, deactivates the attached phenyl ring towards electrophilic attack. This deactivation arises from the electron-withdrawing inductive effect of the nitrogen atom in the pyridine ring. stackexchange.comuonbi.ac.ke Consequently, harsher reaction conditions are generally required for electrophilic substitution on the phenyl group of 2-phenylpyridine (B120327) derivatives compared to benzene. stackexchange.comquora.com

The directing effect of the pyridine ring in electrophilic substitution on a connected phenyl group is a critical consideration. The nitrogen atom in the pyridine ring is electron-withdrawing, which tends to direct incoming electrophiles to the meta position of the phenyl ring. stackexchange.com However, under strongly acidic conditions, typically used for nitration, the pyridine nitrogen gets protonated, forming a pyridinium (B92312) ion. This positively charged pyridinium group becomes an even stronger deactivating and meta-directing group. stackexchange.com

A kinetic study on the nitration of 2-phenylpyridine and its N-oxide revealed that both compounds react as their conjugate acids. rsc.org The partial rate factors for nitration at the 2'-, 3'-, and 4'-positions of the phenyl ring were calculated, providing quantitative insight into the directing effects. rsc.org In the case of 4-phenylpyrimidine, nitration with mixed nitric and sulfuric acids yielded a mixture of the ortho- and meta-nitrophenyl derivatives, while using nitric acid-trifluoroacetic anhydride (B1165640) resulted in a mixture of ortho-, meta-, and para-isomers. cdnsciencepub.com This highlights how the choice of reagent can influence the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions that could potentially be applied to the phenyl group of this compound are summarized in the table below, along with the expected major products based on the directing effects of the pyridinyl substituent.

| Reaction | Reagents | Expected Major Product(s) on Phenyl Group |

| Nitration | HNO₃, H₂SO₄ | meta-Nitro derivative |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | meta-Bromo or meta-Chloro derivative |

| Sulfonation | Fuming H₂SO₄ | meta-Sulfonic acid derivative |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Generally not feasible due to reaction on pyridine nitrogen. quimicaorganica.org |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Generally not feasible due to reaction on pyridine nitrogen. quimicaorganica.org |

It is important to note that Friedel-Crafts alkylation and acylation reactions are generally not successful with pyridine-containing substrates because the Lewis acid catalyst coordinates with the basic nitrogen atom of the pyridine ring, deactivating the entire system towards electrophilic attack. quimicaorganica.org

Further Cross-Coupling Reactivity of Phenyl Substituent

The phenyl group of this compound can also serve as a handle for further carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in modern organic synthesis for the construction of complex molecular architectures. acs.orgyoutube.com

While the chloro-substituent on the pyridine ring is a primary site for cross-coupling, the phenyl group itself can be functionalized with a leaving group (e.g., bromine, iodine, or a triflate) to enable subsequent coupling reactions. For instance, if a bromo- or iodo-substituent were introduced onto the phenyl ring via electrophilic halogenation, a second cross-coupling reaction could be performed at this position.

The choice of catalyst and reaction conditions is crucial for achieving selective cross-coupling at the desired position, especially in molecules with multiple potential reaction sites. Research on the cross-coupling of complex pyridines and diazines has shown that phosphonium (B103445) salts can act as pseudohalides, enabling regioselective nickel-catalyzed couplings with aryl boronic acids. nih.gov This approach offers orthogonal reactivity compared to traditional halide-based cross-couplings. nih.gov

Some of the key cross-coupling reactions that could be employed on a functionalized phenyl group of this compound are detailed in the following table.

| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, Base | C-C |

| Heck Reaction | Alkene | Pd(OAc)₂, PPh₃, Base | C-C (alkenyl) |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | C-C (alkynyl) |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, Ligand, Base | C-N |

Oxidation and Reduction Chemistry of the Nicotinic Acid Core

The nicotinic acid core of this compound presents multiple sites for oxidation and reduction reactions, offering pathways to a variety of functionalized derivatives.

The oxidation of nicotinic acid and its derivatives has been the subject of numerous studies. The pyridine nitrogen can be oxidized to an N-oxide, a transformation that can alter the electronic properties and reactivity of the ring. wikipedia.org Nicotinic acid N-oxide itself is a known compound, prepared by the oxidation of nicotinic acid. wikipedia.org This transformation can facilitate certain nucleophilic substitution reactions on the pyridine ring. acs.orgnih.gov For instance, the N-oxidation of chloropyridines has been shown to lower the energy barrier for subsequent nucleophilic dechlorination. acs.orgnih.gov

The carboxylic acid group is generally resistant to further oxidation under standard conditions. However, the pyridine ring itself can be hydroxylated under specific enzymatic or chemical conditions. For example, a Bacillus species has been shown to oxidize nicotinic acid to 6-hydroxynicotinic acid. nih.gov The kinetics of nicotinic acid oxidation by potassium permanganate (B83412) in an acidic medium have also been investigated. scholarsresearchlibrary.com

Reduction of the nicotinic acid core can proceed via several pathways. The carboxylic acid group can be reduced to an alcohol, typically requiring strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation under specific conditions. Recent advancements have seen the development of ruthenium-based catalysts for the hydrogenation of carboxylic acids to alcohols. capes.gov.brrsc.org

The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation, often using catalysts such as platinum, palladium, or rhodium under hydrogen pressure. youtube.com This transformation converts the aromatic heterocyclic core into a saturated one, significantly altering the molecule's three-dimensional structure.

The chloro substituent at the 2-position is also susceptible to reduction, a process known as hydrodehalogenation. wikipedia.org This can be achieved through catalytic hydrogenation, where the chlorine atom is replaced by a hydrogen atom. Palladium on carbon (Pd/C) is a common catalyst for this transformation. msu.edu The dehalogenation of chloropyridines can also be effected using other reducing systems, such as polymethylhydrosiloxane (B1170920) (PMHS) with a palladium catalyst. msu.edu

The potential oxidation and reduction products of the nicotinic acid core of this compound are summarized in the table below.

| Reaction Type | Reagents/Conditions | Potential Product |

| N-Oxidation | Peroxy acids (e.g., m-CPBA) | This compound N-oxide |

| Carboxylic Acid Reduction | LiAlH₄ or Catalytic Hydrogenation (e.g., Ru-Triphos) | (2-Chloro-6-phenylpyridin-3-yl)methanol |

| Pyridine Ring Reduction | Catalytic Hydrogenation (e.g., H₂, PtO₂) | 2-Chloro-6-phenylpiperidine-3-carboxylic acid |

| Dechlorination | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 6-Phenylnicotinic acid |

Role As a Versatile Synthetic Intermediate and Building Block in Advanced Chemical Structures

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of the chloro, phenyl, and carboxylic acid groups on the pyridine (B92270) core makes 2-chloro-6-phenylnicotinic acid a highly valuable starting material for the synthesis of complex organic molecules. nih.gov Organic synthesis is the science of constructing these complex molecules from simpler ones. nih.gov The chlorine atom at the 2-position is a key feature, as it can be readily displaced by various nucleophiles, enabling the introduction of a wide range of functional groups. This reactivity is fundamental to its role as a versatile precursor.

The carboxylic acid group provides another point for modification, allowing for the formation of esters, amides, and other derivatives. The phenyl group, while generally less reactive, influences the electronic properties of the pyridine ring and can be a site for further functionalization under specific conditions. This multi-functional nature allows chemists to build intricate molecular scaffolds with a high degree of control over the final structure.

Applications in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, which contain rings with at least one atom other than carbon, is a cornerstone of modern organic chemistry. This compound serves as a crucial starting material in the creation of various heterocyclic systems, particularly those based on the pyridine ring.

Formation of Fused Pyridine Ring Systems

Fused heterocyclic systems, where two or more rings share a common bond, are of great interest due to their unique chemical and biological properties. ias.ac.in this compound is instrumental in the synthesis of fused pyridine ring systems. rsc.org The reactivity of the chloro and carboxylic acid groups allows for intramolecular cyclization reactions, leading to the formation of new rings fused to the original pyridine core.

For instance, the carboxylic acid can be converted to an amide, which can then undergo a cyclization reaction with the chloro group to form a pyrido-fused lactam. These fused systems are often planar and rigid, making them ideal candidates for interaction with biological targets. ias.ac.in The synthesis of these complex structures often involves multi-step reaction sequences where this compound provides the initial framework.

Derivatization into Pyridine-Based Hydrazides and Hydrazones

The carboxylic acid group of this compound can be readily converted into a hydrazide. This is typically achieved by first converting the carboxylic acid to an ester, which then reacts with hydrazine (B178648) hydrate. mdpi.com These resulting pyridine-based hydrazides are themselves versatile intermediates.

Hydrazides can be further reacted with aldehydes and ketones to form hydrazones. mdpi.comresearchgate.net This reaction is a condensation reaction where a molecule of water is eliminated. nih.gov The formation of hydrazones introduces a new C=N double bond and allows for the attachment of a wide variety of substituents, depending on the aldehyde or ketone used. mdpi.com This derivatization strategy is widely employed to create libraries of compounds with diverse structures and potential biological activities. researchgate.net

Contribution to Agrochemical Precursors

The structural motifs present in this compound are found in a number of agrochemicals. Its derivatives have been explored as precursors for herbicides and fungicides. The pyridine ring is a common feature in many biologically active compounds, and the specific substitution pattern of this compound can be tailored to interact with specific biological targets in pests and weeds.

Utility in the Development of Advanced Material Precursors

The development of new materials with tailored properties is a rapidly growing field. The rigid, aromatic structure of this compound and its derivatives makes them attractive candidates as precursors for advanced materials. These materials can include polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The ability to modify the functional groups on the pyridine ring allows for fine-tuning of the electronic and physical properties of the resulting materials.

Integration into Combinatorial Compound Libraries for Research

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a compound library. nih.gov These libraries are then screened for desirable properties, such as biological activity. nih.govnih.gov this compound is an ideal scaffold for combinatorial synthesis due to its multiple points of diversification. nih.gov

The chloro, carboxylic acid, and phenyl groups can all be modified using a variety of reagents and reaction conditions. By systematically varying the substituents at each of these positions, a vast number of unique compounds can be generated from a single starting material. This approach significantly accelerates the discovery of new lead compounds for drug development and other applications. nih.gov

Theoretical and Computational Chemistry Investigations of 2 Chloro 6 Phenylnicotinic Acid

Quantum Chemical Characterization of Molecular Structure

Quantum chemical methods are instrumental in defining the fundamental structural and electronic characteristics of 2-Chloro-6-phenylnicotinic acid. These computational techniques allow for a detailed exploration of the molecule's potential energy surface and the distribution of its electrons.

The initial step in the computational investigation of this compound involves geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. jocpr.com

Furthermore, conformational analysis is crucial for the carboxylic acid group (-COOH). This group can adopt different orientations relative to the pyridine (B92270) ring. Theoretical calculations can identify the most stable conformer, which is typically characterized by the formation of intramolecular hydrogen bonds where possible, or by specific rotational angles that minimize steric strain. For nicotinic acid and its derivatives, multiple stable conformers can exist, differing in the orientation of the COOH group. jocpr.com

Table 1: Representative Optimized Geometrical Parameters for a Substituted Nicotinic Acid Derivative (Calculated using DFT/B3LYP)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.745 | ||

| C-Phenyl | 1.490 | ||

| Phenyl-Pyridine | 45.0 | ||

| C=O | 1.210 | ||

| C-O | 1.350 | O-C-O | 122.5 |

| O-H | 0.970 |

Note: The data in this table are representative values for a substituted nicotinic acid derivative and are intended for illustrative purposes.

Once the optimized geometry is obtained, the electronic structure can be analyzed in detail. Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity. For derivatives of nicotinic acid, the HOMO is often localized on the phenyl ring, while the LUMO may be distributed over the pyridine ring and the carboxylic acid group.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In this compound, the MEP would likely show negative potential (red and yellow regions) around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group.

Table 2: Calculated Electronic Properties for a Substituted Nicotinic Acid Derivative

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: The data in this table are representative values and are intended for illustrative purposes.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can be used to verify experimental data or to predict spectra for unknown compounds. For this compound, theoretical calculations can simulate its vibrational (Infrared and Raman) and electronic (UV-Visible) spectra.

Vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations, often performed at the same level of theory as the geometry optimization, can predict the positions and intensities of the peaks in the IR and Raman spectra. By analyzing the vibrational modes, specific peaks can be assigned to the stretching, bending, and torsional motions of different functional groups within the molecule, such as the C-Cl stretch, the phenyl ring vibrations, and the carbonyl stretch of the carboxylic acid. jocpr.com

Time-Dependent DFT (TD-DFT) is the method of choice for predicting UV-Visible absorption spectra. These calculations provide information about the electronic transitions between molecular orbitals. For this compound, the predicted spectrum would likely show transitions corresponding to π-π* excitations within the aromatic rings and n-π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For this compound, this includes identifying transition states, calculating reaction energy profiles, and predicting regioselectivity.

To understand how this compound participates in a chemical reaction, computational chemists can map out the entire reaction pathway. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes.

Once the structures of the reactants, transition state, and products are optimized, their energies can be calculated to construct a reaction energy profile. This profile shows the energy changes that occur as the reaction progresses and allows for the determination of the activation energy—the energy barrier that must be overcome for the reaction to occur. A lower activation energy corresponds to a faster reaction rate. For reactions involving this compound, such as nucleophilic substitution or esterification, computational modeling can compare different possible mechanisms and identify the most energetically favorable pathway.

In many reactions, there are multiple possible sites where a chemical transformation can occur. Regioselectivity describes the preference for reaction at one site over another. Computational chemistry can predict this preference by calculating various reactivity descriptors, which are derived from the molecule's electronic structure.

For electrophilic or nucleophilic attack on the aromatic rings of this compound, several descriptors can be used. Fukui functions, for instance, indicate the change in electron density at a particular site when an electron is added or removed, highlighting the most electrophilic and nucleophilic centers in the molecule. The local softness and electrophilicity indices provide similar information. By analyzing these descriptors, it is possible to predict, for example, where a nitrating agent would most likely add to one of the aromatic rings or which position is most susceptible to nucleophilic attack. This predictive capability is invaluable for designing synthetic routes and understanding the outcomes of chemical reactions.

Molecular Modeling for Ligand-Target Interactions in Research Paradigms

Currently, there is a notable absence of publicly available scientific literature detailing specific molecular modeling and ligand-target interaction studies for this compound. While computational methods are a cornerstone of modern drug discovery and chemical biology, providing valuable insights into the potential biological activity of small molecules, specific research focusing on the interaction of this particular compound with biological targets such as enzymes or receptors has not been identified in the surveyed scientific databases.

Molecular modeling techniques, such as molecular docking, are instrumental in predicting the binding affinity and mode of interaction between a ligand, like this compound, and a protein target. These computational simulations can elucidate potential hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-receptor complex. Such studies are crucial for understanding the structure-activity relationships of a compound and for guiding the design of more potent and selective analogs.

For related nicotinic acid derivatives, molecular modeling has been successfully applied to understand their biological activities. For instance, studies on other substituted nicotinic acids have utilized docking simulations to identify key amino acid residues involved in binding to specific enzyme active sites. These investigations often generate quantitative data, such as binding energy scores, which help in ranking potential drug candidates.

Although no specific data tables or detailed research findings for this compound can be presented at this time due to the lack of available research, the established methodologies in computational chemistry provide a clear framework for how such an investigation would be conducted. Future research in this area would be invaluable for uncovering the potential therapeutic applications of this compound.

Exploration of Biological Activities in Academic Research Models Strictly Non Clinical

Enzyme Inhibition Studies in In Vitro Systems

There is a notable lack of direct research on the inhibitory effects of 2-Chloro-6-phenylnicotinic acid on several key enzyme classes.

Inhibition of γ-Secretase

No public research was identified that investigates the inhibitory or modulatory effects of this compound on γ-secretase, a key enzyme in the processing of amyloid precursor protein.

Modulation of Kinase Activity

While direct studies on this compound are absent, a patent (WO2012131297A1) describes its use as a precursor in the synthesis of a series of compounds designed as inhibitors of LIM domain kinase (LIMK). google.com LIMK is a recognized therapeutic target in a variety of diseases, including cancer and neurodegenerative disorders. google.com However, the patent does not provide data on the kinase inhibitory activity of this compound itself.

Interaction with Metalloenzymes

No available studies were found that document the interaction of this compound with metalloenzymes.

In Vitro Cytotoxicity Assessments in Cell-Based Assays

Specific data from in vitro cytotoxicity assays for this compound are not present in the public domain. Therefore, no data table on its cytotoxic profile can be provided.

Receptor Modulation Research

The modulatory effects of this compound on key receptor systems appear to be uninvestigated in publicly accessible research.

Studies on Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Allosteric Modulation

There are no available research findings to suggest that this compound has been evaluated as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs).

Antimicrobial Efficacy in Laboratory Studies

Comprehensive searches of available scientific literature and databases did not yield specific studies detailing the antimicrobial, antibacterial, or antifungal efficacy of this compound. While research exists on various derivatives of nicotinic acid and other chloro-phenyl compounds, data pertaining directly to the antimicrobial properties of this compound is not presently available in the public domain.

Antibacterial Activity

No specific in-vitro or in-vivo studies investigating the antibacterial activity of this compound against any bacterial strains have been identified in the current body of scientific literature.

Antifungal Activity

Similarly, there is a lack of available research on the antifungal properties of this compound. No studies were found that evaluated its efficacy against any fungal species.

Future Research Directions and Unexplored Avenues for 2 Chloro 6 Phenylnicotinic Acid

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2-Chloro-6-phenylnicotinic acid and its analogs is foundational to its exploration. While established methods exist, future research should prioritize the development of more efficient, sustainable, and environmentally benign synthetic strategies.

A key existing method involves the regioselective Suzuki-Miyaura coupling of 2,6-dichloronicotinic acid with an aryl boronic acid. Research indicates that with catalysts like Pd(PPh₃)₄, the coupling reaction can be directed to selectively occur at the C6 position, leaving the C2 chlorine intact. rsc.org However, these reactions often rely on palladium catalysts and organic solvents. Future work could focus on developing next-generation catalysts, such as palladium nanoparticles or reusable solid-supported catalysts, to improve turnover numbers and facilitate easier product separation.

Exploration of "green" solvents is another critical avenue. The use of bio-derived solvents like Cyrene™ has shown promise in nucleophilic aromatic substitution (SNAr) reactions of nicotinic esters, offering a less toxic alternative to conventional solvents like DMF and DMSO. researchgate.net Adapting these green solvent systems for the synthesis of this compound could significantly reduce the environmental footprint of its production. Furthermore, enzymatic or biocatalytic methods, which are gaining traction for the synthesis of nicotinic acid from precursors like 3-cyanopyridine, could be explored. nih.govfrontiersin.org Developing engineered enzymes capable of regioselective synthesis would represent a major advancement in sustainable chemistry. nih.gov

Future synthetic research could also investigate novel one-pot or tandem reaction sequences. For instance, combining a Suzuki coupling with a subsequent functionalization in a single continuous process would improve efficiency and reduce waste. researchgate.net Additionally, methods that avoid heavy metal catalysts altogether, such as direct C-H arylation, could be a long-term goal for a truly sustainable synthesis.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Current Status | Potential Advantages | Future Research Focus |

|---|---|---|---|

| Palladium-Catalyzed Suzuki Coupling | Established for 6-aryl-2-chloronicotinic acids rsc.org | High regioselectivity and yield. | Development of reusable catalysts, lower catalyst loading, milder reaction conditions. |

| Green Solvent Chemistry | Proven for related SNAr reactions in Cyrene researchgate.net | Reduced toxicity and environmental impact. | Optimization of solubility and reactivity for the specific Suzuki coupling reaction. |

| Enzymatic Synthesis | Used for general nicotinic acid production frontiersin.org | High selectivity, mild conditions, biodegradable catalysts. | Discovery or engineering of enzymes for regioselective arylation of dihalopyridines. |

| One-Step Oxidation | Patented for 2-chloronicotinic acid synthesis google.com | Simplified process, potentially fewer byproducts. | Adaptation of oxidation methods for precursors of the phenyl-substituted target molecule. |

Advanced Mechanistic Studies of its Reactivity and Transformations

A deeper understanding of the reactivity of this compound is essential for its application. The molecule possesses multiple reactive sites, and advanced mechanistic studies can unveil the subtleties of its chemical behavior.

The Suzuki-Miyaura coupling used in its synthesis is a prime candidate for such studies. The regioselectivity is believed to be controlled by factors including the catalyst system and the directing effect of the carboxylic acid or its derivatives (e.g., esters, amides). rsc.org Chelation of the palladium catalyst to the ester or amide group at the C3 position can direct the oxidative addition to the adjacent C2 carbon-chloride bond, altering the typical reactivity patterns. acs.orgnih.gov Detailed kinetic studies, in-situ spectroscopic monitoring (e.g., using specialized NMR techniques), and computational modeling (DFT) can provide a precise picture of the transition states and intermediates involved. youtube.comrsc.org This knowledge would enable finer control over the reaction and the synthesis of a wider range of derivatives.

Beyond its synthesis, the transformations of the 2-chloro group are of significant interest. As a leaving group in nucleophilic aromatic substitution (SNAr) reactions, its reactivity can be compared with other halogens and positions on the pyridine (B92270) ring. Investigating the kinetics of substitution with various nucleophiles (amines, alcohols, thiols) under different conditions (e.g., solvent-free, microwave-assisted) would generate valuable data for synthetic planning. researchgate.net

Furthermore, the interplay between the three key functional groups—chloro, phenyl, and carboxylic acid—warrants investigation. For example, studies on how the electronic nature of substituents on the C6-phenyl ring influences the reactivity of the C2-chloro group would be highly informative. Rate constant studies, similar to those performed on pyridine carboxylic acids with diazodiphenylmethane, could quantify these electronic effects and the influence of different solvents on reaction pathways. researchgate.netresearchgate.net

Innovative Applications in Catalysis and Method Development

The unique structure of this compound suggests its potential use as a ligand in coordination chemistry and catalysis. The pyridine nitrogen and the carboxylic acid group can act as a bidentate chelating system for various metal centers.

Future research could explore the synthesis of metal complexes incorporating this molecule as a ligand. The electronic and steric properties of the ligand could be tuned by modifying the C6-phenyl group. These new complexes could then be screened for catalytic activity in a range of organic transformations, such as C-C coupling reactions, hydrogenations, or oxidations. The chlorinated pyridine framework is a common feature in many successful commercial ligands, suggesting this is a promising area of exploration.

Moreover, the entire molecule could be immobilized on a solid support (e.g., silica, polymers) via its carboxylic acid group to create heterogeneous catalysts. Such catalysts would offer the benefits of easy separation and recyclability, aligning with the principles of green chemistry. nih.gov For example, nicotinic acid functionalized on nanomagnetic particles has been reported as a reusable biocatalyst. nih.gov

In method development, the compound serves as a valuable building block. Its dual functionality allows for sequential or orthogonal reactions. For instance, the chloro group could be substituted via an SNAr reaction, followed by a coupling reaction or amide bond formation at the carboxylic acid site. Developing robust protocols for these selective transformations would enable the rapid assembly of complex molecular libraries for screening purposes.

Integration with Emerging Research Paradigms in Chemical Biology

Chemical biology utilizes tailored molecules to probe and manipulate biological systems. This compound is a promising scaffold for the development of such molecular tools.

One of the most exciting avenues is the development of fluorescent probes. The core structure can be functionalized with fluorophores to create sensors for specific biological targets. Research has shown that pyridine-based structures can be derivatized to create fluorescent probes for imaging nicotinic acetylcholine (B1216132) receptors, demonstrating the utility of this scaffold. nih.govnih.gov By attaching environmentally sensitive dyes, probes could be designed to report on local changes in polarity or pH. The phenyl group offers a convenient site for modification, allowing for the attachment of fluorophores or other reporter groups without significantly altering the core's binding properties.

Another emerging paradigm is bioorthogonal chemistry, which involves reactions that can proceed in a living system without interfering with native biochemical processes. wikipedia.org The chloro-substituent on the pyridine ring could potentially be exploited in novel bioorthogonal reactions. Alternatively, the carboxylic acid could be used as a handle to attach known bioorthogonal reporters, such as azides or cyclooctynes, enabling the molecule to be tagged and tracked within a cellular environment. nih.gov

Given the known biological activities of many nicotinic acid derivatives, such as antimicrobial and anti-inflammatory effects, libraries based on the this compound scaffold could be synthesized and screened for new bioactive agents. mdpi.comchemistryjournal.net These molecules could serve as chemical probes to study specific enzymes or signaling pathways.

Table 2: Potential Applications in Chemical Biology

| Application Area | Proposed Research Direction | Rationale |

|---|---|---|

| Fluorescent Probes | Synthesize derivatives with attached fluorophores (e.g., dansyl, FAM) at the phenyl ring or via the carboxyl group. nih.gov | Pyridine core is present in many biological ligands; allows for targeted imaging of receptors or enzymes. |

| Bioorthogonal Labeling | Functionalize the scaffold with bioorthogonal handles (azides, alkynes) for click chemistry or tetrazine ligation. wikipedia.org | Enables in-situ labeling and tracking of the molecule or its binding partners in living cells. |

| Bioactive Compound Screening | Create a library of derivatives by modifying the chloro, phenyl, and carboxyl groups and screen for biological activity. mdpi.com | Nicotinic acid derivatives possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties. chemistryjournal.net |

Structural Modifications and Structure-Activity Relationship (SAR) Exploration in Academic Models

Systematic structural modification is key to optimizing a molecule for a specific function. Exploring the Structure-Activity Relationship (SAR) of this compound derivatives could lead to the discovery of compounds with enhanced or novel properties.

Future research should focus on a modular approach to modification at three key positions:

The C2-Position: The chlorine atom can be replaced with a variety of other groups through nucleophilic substitution. Introducing different amines, for example, could lead to derivatives with potential anti-inflammatory activity, as seen in related 2-anilinonicotinic acids. researchgate.net

The C6-Phenyl Ring: The electronic properties and steric bulk of this group can be easily tuned. Synthesizing analogs with electron-donating or electron-withdrawing substituents on the phenyl ring and evaluating their biological activity would provide crucial SAR data. Studies on similar structures, like 2-methyl-5-nitro-6-phenylnicotinohydrazide, have shown that such modifications can influence antibacterial and antifungal properties. nih.govnih.gov

By systematically creating libraries of these analogs and testing them in relevant academic models (e.g., enzyme inhibition assays, antimicrobial screening, or receptor binding assays), a detailed SAR map can be constructed. mdpi.com This map would guide the rational design of new molecules with optimized activity for applications ranging from medicinal chemistry to materials science.

Q & A

Basic Questions

Q. What are the key physicochemical properties of 2-Chloro-6-phenylnicotinic acid critical for experimental design?

- Answer: The compound (C₁₂H₈ClNO₂; MW 233.65 g/mol) has a density of 1.355 g/cm³, boiling point of 408.4°C, and flash point of 200.8°C . These properties dictate handling protocols: high boiling point suggests vacuum distillation or sublimation for purification, while the flash point indicates flammability risks during solvent-based reactions. The chlorine substituent may influence solubility in polar solvents, requiring optimization for reaction conditions.

Q. What synthetic strategies are employed for nicotinic acid derivatives like this compound?

- Answer: While direct synthesis routes are not detailed in the evidence, analogous compounds (e.g., 2-Chloro-4-methyl-6-(trifluoromethyl)nicotinic acid) are synthesized via nucleophilic substitution, coupling reactions, or halogenation of precursor pyridine rings . For example, trifluoromethyl or phenyl groups are introduced via Suzuki-Miyaura coupling . Chlorination at position 2 may involve POCl₃ or SOCl₂ under controlled conditions .

Q. How is structural integrity validated during synthesis?

- Answer: Techniques include:

- HPLC/GC-MS for purity assessment, referencing USP methods for related chloronicotinic acids .

- ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for phenyl groups) .

- X-ray crystallography using SHELX for refinement, particularly for resolving steric effects from the bulky phenyl group .

Advanced Research Questions

Q. How do computational methods elucidate interactions between this compound and biological targets?

- Answer:

- Molecular docking (e.g., AutoDock Vina) identifies binding poses with proteins like BSA, revealing hydrogen bonding with carboxylate groups and hydrophobic interactions with the phenyl ring .

- DFT calculations predict electron distribution, highlighting the chlorine atom’s electronegativity as a key determinant of binding affinity .

- MD simulations assess stability of ligand-protein complexes over time, critical for drug design .

Q. What structural modifications enhance bioactivity in nicotinic acid derivatives?

- Answer:

- Position 2: Chlorine improves metabolic stability but may reduce solubility; replacing with difluoromethyl (as in 2-(Difluoromethyl)-6-hydroxynicotinic acid) balances polarity and bioavailability .

- Position 6: Phenyl groups enhance π-π stacking with aromatic residues in enzyme active sites, while trifluoromethyl analogs increase lipophilicity .

- Position 5: Substitution with electron-withdrawing groups (e.g., -CF₃) can modulate pKa of the carboxylate, affecting ionizability and membrane permeability .

Q. How are discrepancies in spectroscopic data resolved for derivatives?

- Answer:

- NMR conflicts: Use heteronuclear experiments (HSQC, HMBC) to assign overlapping signals, particularly in crowded aromatic regions .

- Mass spectrometry: High-resolution MS (HRMS) differentiates isotopic patterns (e.g., Cl vs. F substituents) and identifies degradation products .

- XRD refinement: SHELXL resolves ambiguities in bond lengths/angles caused by disordered phenyl rings .

Q. What strategies optimize crystallization for X-ray studies?

- Answer:

- Solvent screening: Use mixed solvents (e.g., DCM/hexane) to slow nucleation.

- Temperature gradients: Gradual cooling from 40°C to 4°C improves crystal quality.

- Software tools: ORTEP-3 visualizes thermal ellipsoids to assess disorder, while SHELXD solves phases for twinned crystals .

Methodological Considerations

Q. How to design assays for evaluating in vivo antioxidant activity?

- Answer:

- Mouse models: Administer this compound post-stroke and measure biomarkers (SOD, catalase, TBARS) in brain homogenates .

- Dose-response curves: Use logarithmic dosing (1–100 mg/kg) to identify effective concentrations without toxicity.

- Controls: Compare with known antioxidants (e.g., ascorbic acid) and include vehicle-only groups .

Q. What are best practices for reproducibility in synthetic protocols?

- Answer:

- Document reaction parameters: Temperature, stirring rate, and moisture sensitivity (e.g., anhydrous conditions for halogenation) .

- Purification: Column chromatography with silica gel (hexane/EtOAc gradient) or recrystallization from ethanol/water .

- Data sharing: Use platforms like PubChem to archive spectral data (NMR, IR) for cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.